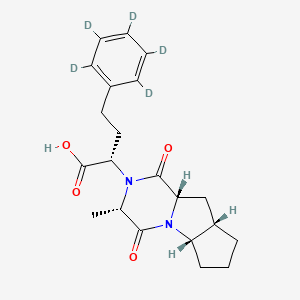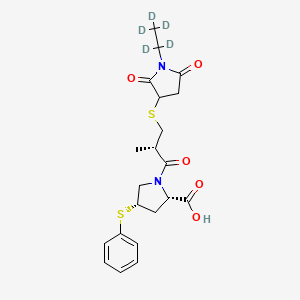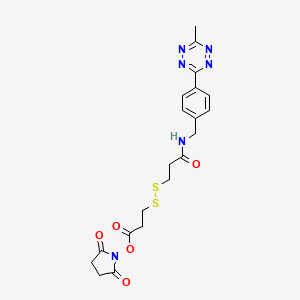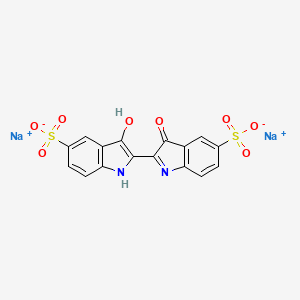
Ramiprilat Diketopiperazine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramiprilat Diketopiperazine-d5 is a labeled metabolite of Ramiprilat, which is the active form of the prodrug Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound this compound is often used in scientific research for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramiprilat Diketopiperazine-d5 involves the hydrolytic cleavage of the ester group in Ramipril, followed by the formation of the diketopiperazine derivative. This process typically involves the use of specific reagents and conditions to ensure the accurate labeling of the compound with deuterium (d5) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and validation of the final product .
Chemical Reactions Analysis
Types of Reactions
Ramiprilat Diketopiperazine-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .
Scientific Research Applications
Ramiprilat Diketopiperazine-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ramipril and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and biological effects of ACE inhibitors.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Ramipril and its derivatives.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Ramipril
Mechanism of Action
Ramiprilat Diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets involved include the ACE enzyme and the angiotensin II receptors (AT1R and AT2R) .
Comparison with Similar Compounds
Similar Compounds
Ramipril: The prodrug form that is converted to Ramiprilat in the body.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used for similar therapeutic purposes.
Uniqueness
Ramiprilat Diketopiperazine-d5 is unique due to its labeled deuterium atoms, which make it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological and chemical assays, providing valuable insights into the metabolism and effects of ACE inhibitors .
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D |
InChI Key |
DZRWPCCIYKIPJW-FLNFVANWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C)[2H])[2H] |
Canonical SMILES |
CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


